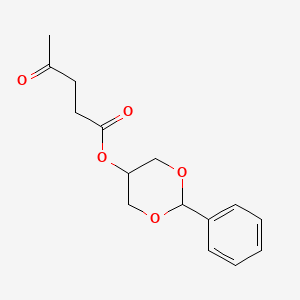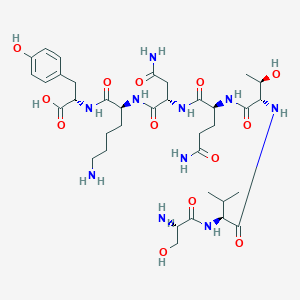
2-Phenyl-1,3-dioxan-5-yl 4-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1,3-dioxan-5-yl 4-oxopentanoate is an organic compound that features a dioxane ring fused with a phenyl group and an oxopentanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-dioxan-5-yl 4-oxopentanoate typically involves the condensation of glycerol with benzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds through the formation of 2-Phenyl-1,3-dioxan-5-ol, which is then esterified with 4-oxopentanoic acid under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3-dioxan-5-yl 4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or dioxane ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxane or ester derivatives.
Scientific Research Applications
2-Phenyl-1,3-dioxan-5-yl 4-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-Phenyl-1,3-dioxan-5-yl 4-oxopentanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding alcohol and carboxylic acid. The dioxane ring can participate in ring-opening reactions, which are catalyzed by acids or bases, leading to the formation of linear or cyclic products .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-dioxan-5-ol: A precursor in the synthesis of 2-Phenyl-1,3-dioxan-5-yl 4-oxopentanoate.
2-Phenyl-1,3-dioxolane-4-methanol: Another related compound with a similar dioxane ring structure.
Uniqueness
This compound is unique due to its combined dioxane and ester functionalities, which provide a versatile platform for various chemical transformations and applications. Its stability and reactivity make it a valuable compound in both research and industrial settings .
Properties
CAS No. |
833489-32-0 |
|---|---|
Molecular Formula |
C15H18O5 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
(2-phenyl-1,3-dioxan-5-yl) 4-oxopentanoate |
InChI |
InChI=1S/C15H18O5/c1-11(16)7-8-14(17)20-13-9-18-15(19-10-13)12-5-3-2-4-6-12/h2-6,13,15H,7-10H2,1H3 |
InChI Key |
ABZJDZZKJJZNRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)OC1COC(OC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate](/img/structure/B14188732.png)



![1-(4-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14188763.png)






